ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a 5-chlorothiophene-2-carboxamide moiety. This compound is part of a broader class of pyrazolo[1,5-a]pyridine derivatives, which are widely studied for their biological activities, including antitumor, antimicrobial, and pesticidal properties . The 5-chlorothiophene substituent introduces electron-withdrawing effects and aromatic bulk, which may enhance binding affinity to biological targets or improve metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
ethyl 5-[(5-chlorothiophene-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-2-22-15(21)10-8-17-19-6-5-9(7-11(10)19)18-14(20)12-3-4-13(16)23-12/h3-8H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEFLJBAVVHJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the condensation of 5-amino-pyrazoles with appropriate electrophilic reagents. One common method involves the reaction of 5-amino-pyrazole with 5-chlorothiophene-2-carboxylic acid under acidic conditions to form the amide bond. This is followed by cyclization with ethyl acetoacetate in the presence of a base to form the pyrazolo[1,5-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorothiophene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can result in the suppression of cancer cell growth and survival.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : Thiophene and isoxazole rings (as in ) introduce distinct π-π stacking capabilities, which may influence binding to hydrophobic enzyme pockets.
- Core Modifications : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) exhibit greater planarity than pyrazolo[1,5-a]pyridines, which could alter interactions with DNA or protein targets.
Physical and Chemical Properties
Notes:
Biological Activity
Ethyl 5-(5-chlorothiophene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly as a thrombin inhibitor. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C15H12ClN3O3S
- Molecular Weight : 349.79 g/mol
- CAS Number : 1396711-14-0
The compound features a pyrazolo[1,5-a]pyridine core linked to a 5-chlorothiophene moiety, which is crucial for its biological activity.
Thrombin Inhibition
Recent studies have highlighted the effectiveness of this compound as a thrombin inhibitor. The mechanism involves serine trapping, where the compound interacts with the catalytic serine residue in thrombin's active site.
Key Findings :
- The compound exhibited an IC50 value of 16 nM , indicating strong inhibitory activity against thrombin compared to analogs with less potent structures (IC50 > 5 μM for some variants) .
- The presence of the 5-chlorothiophene moiety significantly enhances its potency, as evidenced by comparative studies showing that modifications to this group resulted in reduced activity .
Selectivity Profile
In addition to thrombin, the selectivity of this compound was evaluated against other serine proteases:
- Chymotrypsin : IC50 = 242 nM
- Plasma Kallikrein : IC50 = 639 nM
- Factor XIa : IC50 = 1 μM
These results suggest that while the compound shows some off-target effects, it maintains a high degree of specificity towards thrombin .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrazole core.
- Introduction of the chlorothiophene moiety via amide coupling.
- Esterification to yield the final product.
Case Studies and Research Findings
A series of studies have evaluated various derivatives and their biological activities:
| Compound | Structure | IC50 (nM) | Activity |
|---|---|---|---|
| Compound A | Pyrazolo derivative | 16 | Strong thrombin inhibition |
| Compound B | Phenyl-substituted analog | 419 | Moderate thrombin inhibition |
| Compound C | Cyclohexyl-substituted analog | >5000 | No activity |
These studies demonstrate that structural modifications can lead to significant changes in biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
